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Compound of Interest

Compound Name: C6-Nbd-PC

Cat. No.: B1258141

Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing the fluorescently labeled

phospholipid, C6-NBD-PC (1-palmitoyl-2-{6-[(7-nitro-2-1,3-benzoxadiazol-4-

yl)amino]hexanoyl}-sn-glycero-3-phosphocholine), for Förster Resonance Energy Transfer

(FRET) imaging in live cells. This technique is a powerful tool for studying membrane

dynamics, including lipid-protein interactions, membrane fusion, and the lateral organization of

lipids in cellular membranes.

Introduction to C6-NBD-PC in FRET Imaging
C6-NBD-PC is a widely used fluorescent lipid analog where the NBD (7-nitrobenz-2-oxa-1,3-

diazol-4-yl) fluorophore is attached to the end of the sn-2 acyl chain. The NBD moiety can

function as either a FRET donor or acceptor, depending on the paired fluorophore. A common

and effective FRET pairing utilizes C6-NBD-PC as the donor and a rhodamine-labeled lipid,

such as N-(Lissamine rhodamine B sulfonyl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

(N-Rh-PE), as the acceptor.[1] FRET is a non-radiative energy transfer process that occurs

when the donor and acceptor fluorophores are in close proximity (typically 1-10 nm).[2] The

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1258141#bc-rfq
https://www.benchchem.com/product/b1258141/docs?utm_src=pdf-body#application-notes-and-protocols-for-fret-imaging-using-c6-nbd-pc
https://www.benchchem.com/product/b1258141/docs?utm_src=pdf-body#application-notes-and-protocols-for-fret-imaging-using-c6-nbd-pc
https://www.benchchem.com/product/b1258141/docs?utm_src=pdf-body#application-notes-and-protocols-for-fret-imaging-using-c6-nbd-pc
https://www.benchchem.com/product/b1258141/docs?utm_src=pdf-body#application-notes-and-protocols-for-fret-imaging-using-c6-nbd-pc
https://pmc.ncbi.nlm.nih.gov/articles/PMC4009740/
https://experiments.springernature.com/articles/10.1007/978-1-62703-649-8_19
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258141?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


efficiency of this energy transfer is inversely proportional to the sixth power of the distance

between the donor and acceptor, making FRET an exquisite tool for measuring molecular-level

distances in biological systems.[3]

In the context of cell membranes, FRET between lipid analogs like C6-NBD-PC and N-Rh-PE

can be used to monitor processes that alter the distance between these probes. For example,

membrane fusion between a labeled and an unlabeled vesicle population will lead to a

decrease in the surface density of the probes, increasing the average distance between them

and thus decreasing FRET efficiency.[3]

Quantitative Data Summary
The following table summarizes key quantitative parameters for the C6-NBD-PC and N-Rh-PE

FRET pair.
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Parameter Value Notes

C6-NBD-PC (Donor)

Excitation Maximum ~467 nm [4]

Emission Maximum ~538 nm [4]

N-Rh-PE (Acceptor)

Excitation Maximum ~560 nm

Emission Maximum ~583 nm

FRET Pair

Recommended Donor

Concentration
0.5 - 2.0 mol%

In relation to total lipid

concentration.

Recommended Acceptor

Concentration
0.5 - 2.5 mol%

In relation to total lipid

concentration.[5][6]

Förster Radius (R₀) ~4.6 - 6.0 nm

The Förster radius for the

NBD/Rhodamine pair is in this

range. The exact value can

vary with the local

environment.[1][7]

Experimental Protocols
I. Cell Culture and Labeling with C6-NBD-PC and N-Rh-
PE
This protocol details the labeling of live, adherent mammalian cells for FRET microscopy.

Materials:

Adherent mammalian cells (e.g., CHO, HeLa)

Glass-bottom imaging dishes or coverslips

Complete cell culture medium
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Phosphate-buffered saline (PBS)

C6-NBD-PC stock solution (1 mg/mL in ethanol or chloroform)

N-Rh-PE stock solution (1 mg/mL in chloroform)

Bovine Serum Albumin (BSA), fatty acid-free

Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM)

Procedure:

Cell Seeding: Seed cells onto glass-bottom imaging dishes or coverslips at a density that will

result in 50-70% confluency on the day of the experiment.

Preparation of Labeling Solution:

In a glass vial, combine the desired amounts of C6-NBD-PC and N-Rh-PE stock solutions.

A typical final concentration for each probe in the cell suspension is 1-5 µM.

Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the

bottom of the vial.

Resuspend the lipid film in a small volume of ethanol or DMSO.

Prepare a 1% BSA solution in live-cell imaging buffer.

Add the lipid solution dropwise to the BSA solution while vortexing to facilitate the

formation of a lipid-BSA complex. This helps in the efficient delivery of the lipids to the

cells.

Cell Labeling:

Wash the cells twice with pre-warmed PBS.

Replace the PBS with the prepared labeling solution.
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Incubate the cells at 37°C and 5% CO₂ for 15-30 minutes. The optimal incubation time

may vary depending on the cell type and should be determined empirically.

Washing:

Aspirate the labeling solution.

Wash the cells three times with pre-warmed live-cell imaging buffer to remove any

unbound probes.

Imaging: Immediately proceed to the FRET imaging protocol. The cells should be maintained

in live-cell imaging buffer during the imaging session.

II. FRET Imaging using Sensitized Emission Microscopy
This protocol describes the acquisition of images required for the calculation of FRET efficiency

using the sensitized emission method. This involves capturing images in three different

channels: the donor channel, the acceptor channel, and the FRET channel.

Microscope Setup:

An inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or

EMCCD).

Filter sets appropriate for the donor (C6-NBD-PC) and acceptor (N-Rh-PE).

Donor Channel: Excitation ~470 nm, Emission ~525/50 nm

Acceptor Channel: Excitation ~560 nm, Emission ~607/70 nm

A beam splitter suitable for multi-channel imaging.

Image Acquisition Sequence:

For accurate FRET calculation, three images are required:

Donor Image (IDD): Excite with the donor excitation wavelength (~470 nm) and collect

emission through the donor emission filter (~525/50 nm). This image represents the
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fluorescence of the donor.

Acceptor Image (IAA): Excite with the acceptor excitation wavelength (~560 nm) and collect

emission through the acceptor emission filter (~607/70 nm). This image represents the

fluorescence of the acceptor.

FRET Image (IDA): Excite with the donor excitation wavelength (~470 nm) and collect

emission through the acceptor emission filter (~607/70 nm). This image captures the

sensitized emission of the acceptor due to FRET.

Control Samples:

To correct for spectral bleed-through, it is essential to image two control samples:

Donor-only sample: Cells labeled only with C6-NBD-PC.

Acceptor-only sample: Cells labeled only with N-Rh-PE.

III. Data Analysis: Calculation of Corrected FRET
(cFRET)
The raw FRET image (IDA) contains contributions from both true FRET and spectral bleed-

through (crosstalk). To obtain an accurate measure of FRET, these bleed-through components

must be subtracted.[8][9]

1. Determine Bleed-through Coefficients:

Donor Bleed-through (d): Image the donor-only sample using the FRET channel settings

(IDA) and the donor channel settings (IDD). The donor bleed-through is the ratio of the signal

in the FRET channel to the signal in the donor channel.

d = IDA (donor-only) / IDD (donor-only)

Acceptor Bleed-through (a): Image the acceptor-only sample using the FRET channel

settings (IDA) and the acceptor channel settings (IAA). The acceptor bleed-through is the

ratio of the signal in the FRET channel to the signal in the acceptor channel.

a = IDA (acceptor-only) / IAA (acceptor-only)
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2. Calculate Corrected FRET (FRETc):

For the experimental sample containing both donor and acceptor, the corrected FRET signal

(FRETc) can be calculated on a pixel-by-pixel basis using the following equation:

FRETc = IDA - (d × IDD) - (a × IAA)

Where:

IDA is the intensity in the FRET channel of the experimental sample.

IDD is the intensity in the donor channel of the experimental sample.

IAA is the intensity in the acceptor channel of the experimental sample.

d and a are the determined bleed-through coefficients.

3. Normalize Corrected FRET (NFRET):

To account for variations in probe concentration, the corrected FRET signal is often normalized.

A common normalization method is:

NFRET = FRETc / (FRETc + IDD)

This normalized FRET value provides a relative measure of FRET efficiency.

Visualizations
Experimental Workflow for C6-NBD-PC FRET Imaging
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Caption: Step-by-step workflow for C6-NBD-PC FRET imaging.
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Signaling Pathway Example: Membrane Fusion

Before Fusion

After Fusion
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High FRET Low FRET

Click to download full resolution via product page

Caption: FRET signal changes during membrane fusion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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